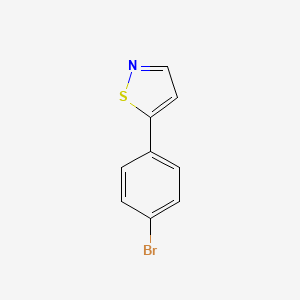

5-(4-Bromophenyl)isothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAQSIMEMVAAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309108 | |

| Record name | 5-(4-Bromophenyl)isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49602-97-3 | |

| Record name | 5-(4-Bromophenyl)isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49602-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Isothiazole (B42339) Ring System with a 4-Bromophenyl Moiety

The construction of the 5-arylisothiazole scaffold can be achieved through both classical and modern synthetic strategies. These methods involve the formation of the isothiazole ring from acyclic precursors or the introduction of the aryl group onto a pre-formed isothiazole core.

Classical Heterocyclic Synthesis Approaches for 5-(4-Bromophenyl)isothiazole

Classical methods for isothiazole synthesis typically rely on the cyclization of precursors containing the requisite C-C-C-N-S fragment. One established route involves the reaction of enamino thiones with hydroxylamine-O-sulfonic acid. ntu.ac.uk In a hypothetical synthesis tailored for this compound, the corresponding enamino thione precursor, 3-amino-1-(4-bromophenyl)prop-2-ene-1-thione, would be treated with hydroxylamine-O-sulfonic acid. This reaction proceeds via electrophilic amination of the enamine nitrogen followed by an intramolecular cyclization and dehydration cascade to yield the aromatic isothiazole ring.

Another classical approach utilizes the transformation of other heterocyclic systems. For instance, 3,5-disubstituted isothiazoles can be prepared from corresponding isoxazoles by reaction with phosphorus pentasulfide, which facilitates the exchange of the oxygen atom for sulfur.

A further method involves the reaction of β-thiocyanatocinnamaldehydes with a source of ammonia, such as ammonium (B1175870) thiocyanate (B1210189). researchgate.net This process involves the initial formation of an enamine intermediate, which then undergoes cyclization with the expulsion of thiocyanate to form the isothiazole ring.

Table 1: Overview of a Classical Synthetic Approach

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 3-Amino-1-(4-bromophenyl)prop-2-ene-1-thione | Hydroxylamine-O-sulfonic acid (HOSA) | This compound |

Modern Catalyst-Mediated Syntheses of this compound Derivatives

Modern synthetic chemistry offers more efficient and versatile routes to 5-arylisothiazoles, often employing transition metal catalysts.

Rhodium-Catalyzed Transannulation: A notable method is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles or alkynes. researchgate.netsemanticscholar.orgorganic-chemistry.org This reaction involves the denitrogenative formation of a rhodium-carbenoid intermediate from the thiadiazole, which then undergoes cycloaddition with a coupling partner. To synthesize a this compound derivative, a suitably substituted 1,2,3-thiadiazole (B1210528) could be reacted with a nitrile under rhodium catalysis. The regioselectivity of this reaction can be influenced by the catalyst, ligands, and the electronic properties of the substrates. semanticscholar.org

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A plausible and widely used strategy to synthesize this compound is the Suzuki-Miyaura coupling reaction. nih.govnih.govresearchgate.net This would involve the reaction of an isothiazole-5-boronic acid or its ester with 1-bromo-4-iodobenzene. The higher reactivity of the C-I bond ensures selective coupling at that position. researchgate.net Alternatively, 5-bromoisothiazole (B42996) could be coupled with 4-bromophenylboronic acid. The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base, and solvent is crucial for achieving high yields.

Table 2: Example of a Palladium-Catalyzed Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst System | Base / Solvent | Product |

|---|---|---|---|

| Isothiazole-5-boronic acid pinacol (B44631) ester + 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | This compound |

| 5-Bromoisothiazole + 4-Bromophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ / Toluene, EtOH, H₂O | This compound |

Multi-Component Reactions in Isothiazole Annulation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. A three-component strategy for the synthesis of the isothiazole ring system has been developed employing enaminoesters, sulfur, and bromodifluoroacetamides or esters. researchgate.netfao.org This reaction proceeds through the formation of new C–S, C–N, and N–S bonds. While this specific MCR may not directly yield this compound, it exemplifies the modern approach of constructing complex heterocyclic systems in a convergent manner. Adapting such a strategy would require the use of an enaminoester derived from a 4-bromophenyl precursor.

Derivatization Strategies of the this compound Core

The this compound scaffold contains two key regions for further chemical modification: the aromatic isothiazole ring and the bromophenyl ring.

Electrophilic Aromatic Substitution on the Isothiazole Nucleus

The isothiazole ring is an aromatic system and can undergo electrophilic aromatic substitution (EAS). organicchemistrytutor.com The regioselectivity of such reactions is influenced by the electronic nature of the ring, which contains an electron-donating sulfur atom and an electron-withdrawing nitrogen atom, as well as by the attached 5-phenyl substituent. In five-membered heterocycles, electrophilic attack generally occurs at the position that leads to the most stabilized cationic intermediate (Wheland intermediate). organicchemistrytutor.com

For 5-phenylisothiazole, electrophilic substitution can potentially occur at the C4 position of the isothiazole ring or on the phenyl ring. The C4 position of the isothiazole is electronically favored for attack compared to the C3 position. However, the bromophenyl ring is also subject to EAS. The bromine atom is a deactivating but ortho, para-directing group. Since the para position is already occupied by the isothiazole ring, electrophilic attack would be directed to the ortho positions (C2' and C6') of the phenyl ring.

Studies on related 5-phenylisoxazoles have shown that nitration often occurs preferentially on the phenyl ring. semanticscholar.orgresearchgate.net Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) on this compound would likely result in substitution on the bromophenyl ring at the positions ortho to the isothiazole substituent, yielding 5-(4-bromo-2-nitrophenyl)isothiazole or 5-(2,4-dibromophenyl)isothiazole, respectively. Substitution on the isothiazole C4-position is a competing pathway, and the product distribution can be sensitive to reaction conditions. semanticscholar.orgias.ac.in

Table 3: Potential Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 5-(4-Bromo-2-nitrophenyl)isothiazole |

| Bromination | Br⁺ | 5-(2,4-Dibromophenyl)isothiazole |

Nucleophilic Substitution Reactions on the Isothiazole Ring System

Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of a good leaving group and activation by strong electron-withdrawing groups. wikipedia.orgnih.gov The unsubstituted isothiazole ring in this compound is generally not susceptible to direct nucleophilic attack on its C-H bonds. The electron density of the ring makes it resistant to attack by nucleophiles unless the ring is activated, for example, by quaternization of the nitrogen atom.

Therefore, derivatization via nucleophilic substitution on the isothiazole core would necessitate prior functionalization. For instance, if the isothiazole ring were halogenated at the C3 or C4 position, these halogens could potentially serve as leaving groups in SNAr reactions. The reactivity would depend on the position of the halogen and the nature of the nucleophile. However, without such a leaving group, nucleophilic attack is unlikely to occur on the isothiazole ring itself. Instead, the bromine atom on the phenyl ring can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination).

Functionalization at Peripheral Positions of the 4-Bromophenyl Group

While direct functionalization of the 4-bromophenyl group of this compound at positions other than the bromine-bearing carbon is not extensively documented, the inherent directing effects of the substituents on the phenyl ring can be predicted. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The isothiazol-5-yl substituent's electronic effect is more complex, but it is generally considered to be electron-withdrawing.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, on the 4-bromophenyl ring would be expected to be disfavored due to the deactivating nature of both the bromine and the isothiazole ring. However, should such reactions occur, substitution would likely be directed to the positions ortho to the bromine atom (positions 3 and 5 of the phenyl ring). The steric hindrance from the adjacent isothiazole ring might influence the regioselectivity between these two positions.

A more practical and widely employed strategy for the functionalization of the 4-bromophenyl group is through cross-coupling reactions involving the carbon-bromine bond, which will be discussed in detail in section 2.3.2. These reactions allow for the introduction of a wide array of substituents at the para-position of the phenyl ring, effectively modifying the peripheral positions.

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is rich and varied, offering multiple avenues for the synthesis of more complex derivatives. The transformations can be broadly categorized into reactions involving the bromine atom, cross-coupling reactions of the bromophenyl group, and reactions involving the isothiazole ring itself.

Reactions Involving the Bromine Atom (e.g., Nucleophilic Aromatic Substitution)

The bromine atom on the phenyl ring of this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNA r). This is because the phenyl ring is not sufficiently activated by strongly electron-withdrawing groups in positions ortho and para to the leaving group. While the isothiazole ring is electron-withdrawing, its effect may not be strong enough to facilitate SNA r under standard conditions.

However, under forcing conditions or with the use of highly reactive nucleophiles and catalysts (such as copper-catalyzed reactions), nucleophilic substitution of the bromine atom might be achievable. Potential nucleophiles could include alkoxides, thiolates, and amines.

It is important to note that five-membered heterocyclic compounds can exhibit lower reactivity in nucleophilic aromatic substitution compared to their benzene (B151609) analogues unless activated by electron-withdrawing groups. youtube.com

Cross-Coupling Reactions of the Bromophenyl Group (e.g., Suzuki, Heck, Sonogashira)

The presence of the bromine atom makes the 4-bromophenyl group an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds and represent the most versatile approach to functionalizing the bromophenyl moiety.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For this compound, a Suzuki-Miyaura coupling would yield 5-(biphenyl-4-yl)isothiazole derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.commdpi.comrsc.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction would allow for the introduction of vinyl groups at the 4-position of the phenyl ring, leading to stilbene-like structures.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govthieme-connect.de This method is highly efficient for the formation of arylalkynes. Applying this to this compound would yield 5-(4-(alkynyl)phenyl)isothiazole derivatives.

| Cross-Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | 5-(Biphenyl-4-yl)isothiazole derivative |

| Heck | Alkene | 5-(4-Vinylphenyl)isothiazole derivative |

| Sonogashira | Terminal alkyne | 5-(4-(Alkynyl)phenyl)isothiazole derivative |

Oxidation and Reduction Pathways of the Isothiazole Ring

The isothiazole ring can undergo both oxidation and reduction, leading to modifications of the heterocyclic core.

Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment with oxidizing agents such as peroxy acids (e.g., m-CPBA) can lead to the formation of isothiazole 1-oxides and subsequently isothiazole 1,1-dioxides (sultams). medwinpublishers.com These oxidized derivatives exhibit altered electronic properties and reactivity compared to the parent isothiazole. The bioactivation of some isothiazole-containing compounds is proposed to proceed via sulfur oxidation. nih.gov

Reduction: The reduction of the isothiazole ring is less common. Strong reducing agents or catalytic hydrogenation under harsh conditions could potentially lead to the cleavage of the N-S bond and ring opening. However, the aromatic nature of the isothiazole ring provides it with a degree of stability towards reduction.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

For instance, if a suitable functional group were introduced at the 4-position of the isothiazole ring, intramolecular cyclization reactions could be envisioned to form fused systems. Annulation reactions, where a new ring is built onto the existing isothiazole core, are also a known strategy for the synthesis of fused isothiazoles. organic-chemistry.org Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles is a method to produce isothiazoles which can be part of larger fused systems. acs.org Furthermore, bicyclic systems containing an isothiazole ring can undergo transformations to form other heterocyclic structures. The isothiazole ring itself can participate in cycloaddition reactions under certain conditions, leading to the formation of novel polycyclic frameworks.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-(4-Bromophenyl)isothiazole

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

A ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. It is anticipated that the spectrum would show distinct signals for the protons on the isothiazole (B42339) ring and the bromophenyl group. The protons on the disubstituted benzene (B151609) ring would likely appear as a set of doublets, characteristic of a para-substituted pattern. The protons of the isothiazole ring would also exhibit characteristic chemical shifts and coupling patterns that would help confirm the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isothiazole-H | --- | --- | --- |

| Phenyl-H (ortho to Br) | --- | d | --- |

| Phenyl-H (ortho to isothiazole) | --- | d | --- |

This table is a template. Specific experimental data is required for completion.

The ¹³C NMR spectrum would identify all non-equivalent carbon atoms in this compound. Signals would be expected for the two distinct carbons of the isothiazole ring and the four unique carbons of the 4-bromophenyl group (the ipso-carbon attached to bromine, the ipso-carbon attached to the isothiazole, and the two pairs of equivalent aromatic carbons). The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isothiazole-C | --- |

| Isothiazole-C | --- |

| C-Br (ipso) | --- |

| C-Isothiazole (ipso) | --- |

| Phenyl-CH | --- |

| Phenyl-CH | --- |

This table is a template. Specific experimental data is required for completion.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity between the bromophenyl and isothiazole rings.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and molecular vibrations present in the compound.

The FT-IR spectrum of this compound would display absorption bands characteristic of its structural features. Key expected absorptions include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations from the aromatic and isothiazole rings, and a characteristic C-Br stretching frequency.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | --- | --- |

| C=C Aromatic Stretch | --- | --- |

| C=N Isothiazole Stretch | --- | --- |

| C-Br Stretch | --- | --- |

This table is a template. Specific experimental data is required for completion.

Raman spectroscopy would provide complementary information to FT-IR. It is particularly useful for observing symmetric vibrations and non-polar bonds. The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the isothiazole ring.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | --- |

| Isothiazole Ring Vibration | --- |

| C-Br Symmetric Stretch | --- |

This table is a template. Specific experimental data is required for completion.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the analysis confirms its molecular formula, C₉H₆BrNS, with a calculated molecular weight of approximately 240.12 g/mol cenmed.com.

A key feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion peak. Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity (M and M+2) separated by two mass-to-charge units (m/z). This isotopic signature is a definitive characteristic of a molecule containing a single bromine atom.

While detailed experimental studies on the specific fragmentation pathways of this compound are not extensively reported in the surveyed scientific literature, general fragmentation patterns for related aromatic and heterocyclic compounds suggest potential cleavage points. Fragmentation would likely involve the cleavage of the isothiazole ring or the loss of the bromine atom, leading to characteristic daughter ions. However, without experimental data, a definitive fragmentation map cannot be detailed.

| Attribute | Value |

|---|---|

| Molecular Formula | C₉H₆BrNS |

| Molecular Weight | 240.12 g/mol cenmed.com |

| Key Isotopic Signature | Presence of M and M+2 peaks of nearly equal intensity |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Despite the importance of such data, a comprehensive search of the published scientific literature, including the Cambridge Structural Database (CSD), did not yield a solved single-crystal X-ray structure for the specific compound this compound. While crystallographic data for numerous derivatives containing the 4-bromophenyl or isothiazole moieties exist, the specific solid-state structure of the parent compound remains undetermined or unreported. Therefore, detailed crystallographic parameters cannot be provided at this time.

| Parameter | Value |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Bond Lengths | Not available |

| Bond Angles | Not available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of 5-(4-Bromophenyl)isothiazole and its Analogues

Density Functional Theory (DFT) has become a principal method for investigating the properties of heterocyclic compounds, offering a balance between computational cost and accuracy. Studies on isothiazole (B42339) and its derivatives utilize DFT to predict a range of molecular properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and the dihedral angle between the isothiazole and the 4-bromophenyl rings.

Theoretical calculations on similar 5-arylthiazole and isothiazole systems suggest that the molecule is likely to be nearly planar in its lowest energy conformation. The dihedral angle between the two rings is a critical parameter, influencing the extent of π-conjugation. In analogous compounds, this angle is often found to be small, indicating significant electronic communication between the aromatic systems. The presence of the bromine atom is not expected to significantly alter the planarity compared to an unsubstituted phenyl ring, but it will affect bond lengths and angles within the phenyl ring due to its electronic and steric influence.

| Parameter | Predicted Value Range |

|---|---|

| C-S Bond Length (Isothiazole) | 1.70 - 1.75 Å |

| C-N Bond Length (Isothiazole) | 1.30 - 1.35 Å |

| C-C Bond Length (Ring Linkage) | 1.45 - 1.50 Å |

| C-Br Bond Length | 1.88 - 1.92 Å |

| Dihedral Angle (Isothiazole-Phenyl) | 5° - 25° |

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isothiazole ring and the sulfur atom, while the LUMO is likely distributed over the entire π-system, including the 4-bromophenyl ring. The bromine atom, being electron-withdrawing, would contribute to lowering the energy of the LUMO. DFT calculations on similar aromatic heterocyclic compounds typically report HOMO-LUMO energy gaps in the range of 3 to 5 eV. These values are crucial for understanding the electronic transitions and potential applications in materials science.

| Orbital | Predicted Energy Range (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -2.0 to -1.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the isothiazole ring due to its high electronegativity and lone pair of electrons. The sulfur atom may also exhibit a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings will show positive potential (blue). The bromine atom will have a region of slightly negative potential due to its lone pairs, but its electron-withdrawing nature will influence the potential of the adjacent carbon atom. MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the isothiazole ring are expected to resonate at a lower field compared to those on the bromophenyl ring. The carbon atoms attached to the electronegative nitrogen and sulfur atoms will also show characteristic chemical shifts.

IR Vibrational Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy, helping in the assignment of experimental IR bands. Key predicted vibrations would include C-H stretching of the aromatic rings, C=N and C=C stretching of the isothiazole ring, and the C-Br stretching frequency.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, π-π* transitions are expected to dominate the UV-Vis spectrum, with the λmax influenced by the extent of conjugation between the two rings.

Hartree-Fock (HF) Methods and Hybrid Computational Approaches

While DFT is widely used, Hartree-Fock (HF) methods provide an alternative ab initio approach. HF theory, however, does not account for electron correlation, which can lead to less accurate predictions, particularly for energies. Hybrid DFT methods, such as B3LYP, incorporate a portion of the exact exchange from HF theory with the exchange and correlation functionals of DFT. This combination often leads to improved accuracy for a wide range of molecular properties. For a molecule like this compound, hybrid DFT methods are generally the preferred choice for reliable predictions of its geometry, electronic structure, and spectroscopic parameters.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies obtained from quantum chemical calculations, several reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.

These parameters are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

| Parameter | Predicted Value Range |

|---|---|

| Ionization Potential (I) | 5.5 - 6.5 eV |

| Electron Affinity (A) | 1.0 - 2.0 eV |

| Chemical Hardness (η) | 2.0 - 2.5 eV |

| Electronegativity (χ) | 3.25 - 4.25 eV |

| Electrophilicity Index (ω) | 2.1 - 3.6 eV |

Chemical Potential and Chemical Hardness

Chemical Potential (μ) and Chemical Hardness (η) are fundamental quantum chemical descriptors that indicate a molecule's reactivity. Chemical potential measures the tendency of electrons to escape from a system, while chemical hardness quantifies the resistance to change in its electron distribution. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO)

For the analogous compound 4-(4-Bromophenyl)-2-mercaptothiazole, DFT calculations provide representative values that help in understanding the electronic characteristics of this class of molecules. researchgate.net A higher chemical hardness suggests greater stability and lower reactivity. researchgate.netmdpi.com

Table 1: Calculated Quantum Chemical Descriptors for an Analogous Thiazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.993 |

| ELUMO | -4.435 |

| Chemical Potential (μ) | -6.714 |

| Chemical Hardness (η) | 2.279 |

Data derived from DFT calculations on the analogous compound 4-(4-Bromophenyl)-2-mercaptothiazole. researchgate.net

Electrophilicity Index

The global electrophilicity index (ω) is a measure of the energy stabilization when a system acquires an additional electronic charge from its environment. It is a key indicator of a molecule's ability to act as an electrophile and is defined as ω = μ² / (2η). researchgate.netmdpi.com Molecules with higher electrophilicity indices are considered strong electrophiles. The calculated value for the analogue 4-(4-Bromophenyl)-2-mercaptothiazole is 9.897 eV, indicating a significant capacity to accept electrons. researchgate.net

Fukui Functions for Site Selectivity

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions analyze the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.netkomorowski.edu.pl

f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).

f-(r): Predicts the site for an electrophilic attack (where an electron is donated).

f0(r): Predicts the site for a radical attack.

For isothiazole and thiazole systems, electrophilic attacks often target the electron-rich carbon positions on the heterocyclic ring. For instance, studies on the reactivity of 2-amino-4-phenylthiazole have shown that electrophilic substitution, such as diazo coupling, proceeds at the C5 position of the thiazole nucleus, identifying it as an active site. mdpi.com Based on these principles, the isothiazole ring in this compound, influenced by the electronic properties of the sulfur and nitrogen atoms, would present specific sites susceptible to attack, which can be precisely pinpointed through Fukui function analysis. researchgate.netnsf.gov

Intermolecular Interactions and Crystal Packing Analysis

The supramolecular architecture of this compound in the solid state is directed by a variety of non-covalent interactions. While a specific crystal structure for the title compound is not publicly available, extensive crystallographic data on closely related bromophenyl-thiazole and bromophenyl-thiadiazole derivatives allow for a detailed predictive analysis of its crystal packing. mdpi.comnih.govrsc.org These interactions are critical in crystal engineering and influence the material's physical properties. rsc.orgrsc.org

Hydrogen Bonding Networks

Although this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weak C-H···N and C-H···S hydrogen bonds. The nitrogen atom of the isothiazole ring can act as a hydrogen bond acceptor. These interactions, while weaker than conventional hydrogen bonds, often play a significant role in stabilizing the crystal lattice of heterocyclic compounds.

Halogen Bonding and Chalcogen Bonding Interactions

The presence of both a bromine atom (a halogen) and a sulfur atom (a chalcogen) makes this compound a candidate for participating in highly directional σ-hole interactions. nih.gov

Halogen Bonding: The bromine atom possesses an electropositive region (the σ-hole) opposite the C-Br covalent bond, allowing it to act as a Lewis acid and interact with nucleophiles like the nitrogen atom of an adjacent isothiazole ring (Br···N). nih.govmdpi.com In related structures, these interactions are influential in forming one-dimensional supramolecular assemblies. mdpi.com

Chalcogen Bonding: Similarly, the sulfur atom in the isothiazole ring has two σ-holes that enable it to form chalcogen bonds. Studies on isostructural compounds containing thiadiazole rings show that the sulfur atom can form preferential Ch···N interactions over competing halogen bonds. nih.govresearchgate.net The interplay between halogen and chalcogen bonding can lead to complex and robust packing motifs, such as zigzag chains. nih.govresearchgate.net These interactions are geometrically precise and play a vital role in crystal engineering. rsc.org

Research Applications and Structure Activity/property Relationships of 5 4 Bromophenyl Isothiazole

The 5-(4-bromophenyl)isothiazole scaffold is a subject of significant interest in chemical research, primarily driven by its potential applications in medicinal chemistry and materials science. The unique arrangement of the electron-deficient isothiazole (B42339) ring coupled with the electronically versatile 4-bromophenyl group provides a foundational structure for developing novel compounds with specific biological activities and material properties.

Q & A

Basic: What are the common synthetic routes for preparing 5-(4-Bromophenyl)isothiazole derivatives?

Answer:

Four primary synthetic strategies are employed for constructing the isothiazole ring system:

- Intramolecular cyclization : Useful for forming fused isothiazole systems via sulfur-nitrogen bond formation under controlled conditions.

- (4+1)-Heterocyclization : Combines a four-atom fragment (e.g., thioamide) with a one-atom component (e.g., nitrile) under catalytic activation.

- (3+2)-Heterocyclization : Involves coupling of a three-atom fragment (e.g., thiocyanate) with a two-atom partner (e.g., alkyne).

- Functionalization of pre-formed heterocycles : Halogenated isothiazoles (e.g., bromophenyl derivatives) are synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts and boron-containing intermediates (e.g., pinacol boronate esters) .

Basic: How can the molecular structure of this compound derivatives be characterized?

Answer:

X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

- Bond lengths and angles : For example, S1–C9 (1.734 Å) and S1–C10 (1.757 Å) in imidazothiadiazole derivatives indicate resonance effects .

- Dihedral angles : Planarity between aromatic systems (e.g., 23.51° between benzisoxazole and imidazothiadiazole rings) influences electronic properties .

- Intermolecular interactions : Hydrogen bonds (C–H⋯N/O), π-π stacking (centroid distances ~3.5 Å), and halogen bonding (Br⋯π) stabilize crystal packing .

Advanced: How can researchers control the selectivity of cross-coupling reactions involving this compound palladium complexes?

Answer:

- Temperature modulation : Catalytic activity of Pd-isothiazole complexes peaks at 20–35°C, enabling selective activation of specific reaction centers .

- Ligand design : Monodentate ligands (e.g., LPdCl₂) show higher activity than bidentate analogs (L₂PdCl₂) due to reduced steric hindrance .

- Heterogeneous catalysts : Silicon-oxide-supported Pd-isothiazole catalysts retain selectivity over 10 cycles, minimizing byproduct formation (e.g., homocoupling of arylboronic acids) .

Advanced: What strategies resolve contradictions in crystallographic data interpretation for halogenated isothiazole derivatives?

Answer:

- Dynamic vs. static disorder analysis : For ambiguous electron density, refine models with partial occupancy or anisotropic displacement parameters .

- Validation of bond resonance : Compare bond lengths (e.g., S–C vs. N–C) with DFT-calculated values to confirm resonance effects .

- Multi-technique corroboration : Pair X-ray data with NMR (e.g., H/C) and FT-IR to validate tautomeric forms or oxidation states .

Basic: What catalytic applications do this compound metal complexes have in organic synthesis?

Answer:

- Suzuki-Miyaura cross-coupling : Pd-isothiazole complexes catalyze aryl-aryl bond formation with high yields (>90%) and minimal byproducts (1–3% homocoupling) .

- Asymmetric synthesis : Chiral Zn catalysts enable enantioselective synthesis of tetrazole derivatives (e.g., 96% ee achieved via HPLC analysis) .

Advanced: How to optimize the thermal stability and recyclability of heterogeneous catalysts derived from isothiazole-palladium complexes?

Answer:

- Support material selection : Silica-based supports enhance thermal stability (up to 150°C) and prevent Pd leaching .

- Ligand anchoring : Covalent immobilization of isothiazole ligands via siloxane linkages improves catalyst longevity .

- Reaction medium optimization : Use polar aprotic solvents (e.g., DMF) to maintain catalytic activity over multiple cycles .

Basic: What are the key intermolecular interactions observed in crystalline this compound derivatives?

Answer:

- Hydrogen bonding : C–H⋯N/O interactions (e.g., C8–H8⋯N1) form chains along crystallographic axes .

- π-π stacking : Aromatic rings (e.g., imidazole and benzisoxazole) stack with centroid distances of ~3.5 Å .

- Halogen interactions : Bromine atoms participate in type-II halogen bonds (C–Br⋯π) with adjacent aryl systems .

Advanced: What methodological approaches enable enantioselective synthesis of isothiazole derivatives bearing bromophenyl groups?

Answer:

- Chiral ligand design : Use binaphthyl-based ligands with Zn or Pd centers to induce asymmetry during cyclization .

- Kinetic resolution : Employ chiral stationary phases (e.g., Chiralcel AD-H) for HPLC purification to achieve >95% ee .

- Solvent effects : Polar solvents (e.g., hexane:iPrOH mixtures) enhance enantiomeric differentiation during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.